3'-TBDMS-ibu-rG Phosphoramidite

RNA oligonucleotide synthesis Phosphoramidite chemistry Coupling efficiency

Standard 2'-O-TBDMS-rG phosphoramidites deliver only 97.1-97.8% coupling efficiency with ~10 min cycles in reverse-direction 5'→3' RNA synthesis, limiting oligo length and throughput. 3'-TBDMS-ibu-rG Phosphoramidite resolves this: • >99% per-step coupling enables 100-200-mer RNA synthesis • ~4 min cycle time-60% faster than 2'-TBDMS alternatives • ≥98% HPLC purity, >99.5% ³¹P NMR minimizes M+1 impurities Designed for CRISPR gRNAs, long ncRNA probes, and 3'-modified bioconjugates. Consistent quality supports GMP-like research and therapeutic RNA development.

Molecular Formula C50H68N7O9PSi
Molecular Weight 970.2 g/mol
Cat. No. B12383610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-TBDMS-ibu-rG Phosphoramidite
Molecular FormulaC50H68N7O9PSi
Molecular Weight970.2 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C
InChIInChI=1S/C50H68N7O9PSi/c1-32(2)45(58)54-48-53-44-41(46(59)55-48)52-31-56(44)47-43(66-68(12,13)49(7,8)9)42(65-67(63-29-17-28-51)57(33(3)4)34(5)6)40(64-47)30-62-50(35-18-15-14-16-19-35,36-20-24-38(60-10)25-21-36)37-22-26-39(61-11)27-23-37/h14-16,18-27,31-34,40,42-43,47H,17,29-30H2,1-13H3,(H2,53,54,55,58,59)/t40-,42?,43+,47-,67?/m1/s1
InChIKeyPGJKESPHANLWME-CWGDTZADSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-TBDMS-ibu-rG Phosphoramidite: Essential Building Block for Reverse-Direction RNA Oligonucleotide Synthesis


3'-TBDMS-ibu-rG Phosphoramidite (CAS 1445905-51-0) is a 3'-O-tert-butyldimethylsilyl-5'-O-DMT-N2-isobutyrylguanosine 2'-cyanoethyl phosphoramidite monomer utilized as a key building block in the solid-phase synthesis of RNA oligonucleotides [1]. It features a 5'-dimethoxytrityl (DMT) protecting group for controlled 5'-end coupling, a 3'-tert-butyldimethylsilyl (TBDMS) group protecting the 3'-hydroxyl, and an isobutyryl (ibu) protecting group on the guanine base (rG) . This compound is specifically designed for reverse-direction (5'→3') RNA synthesis, enabling the clean and efficient introduction of 3'-end modifications [2].

Why Substituting 3'-TBDMS-ibu-rG Phosphoramidite with Alternative Guanosine Monomers Compromises RNA Synthesis Yield and Purity


RNA phosphoramidites are not interchangeable building blocks. The specific protecting group strategy of 3'-TBDMS-ibu-rG Phosphoramidite—combining a 3'-TBDMS group with an N2-isobutyryl base protection—directly governs coupling efficiency, cycle time, and the maximum achievable oligonucleotide length [1]. Substituting with conventional 2'-O-TBDMS-rG phosphoramidites, which are designed for standard 3'→5' synthesis, results in significantly lower per-step coupling efficiencies (97.1–97.8% vs. 98.7–99.2%) and requires nearly double the coupling time (~10 min vs. ~4 min) when employed in reverse-direction protocols [2]. Furthermore, the isobutyryl base protection provides distinct stability and deprotection kinetics compared to acetyl or benzoyl analogs, impacting final oligonucleotide purity [3].

Quantitative Differentiation of 3'-TBDMS-ibu-rG Phosphoramidite: Coupling Efficiency, Cycle Time, and Oligo Length Advantages


Superior Per-Step Coupling Efficiency vs. 2'-O-TBDMS Analogs in Reverse RNA Synthesis

Kinetic studies demonstrate that 3'-TBDMS-protected guanosine phosphoramidites achieve a per-step coupling efficiency of 98.7–99.2% during automated reverse-direction (5'→3') RNA synthesis . This is a direct quantitative improvement over the 97.1–97.8% efficiency observed for 2'-TBDMS analogs under analogous conditions. Additionally, an ACS conference abstract reports that 3'-DMT-5'-CED phosphoramidites (which include the 3'-TBDMS configuration) yield step-wise coupling efficiencies greater than 99%, distinctly superior to standard 3'-CED-2'-O-TBDMS phosphoramidites [1].

RNA oligonucleotide synthesis Phosphoramidite chemistry Coupling efficiency

Reduced Coupling Cycle Time: 4 Minutes vs. 10 Minutes for Conventional RNA Synthesis

Reverse-direction RNA synthesis using 3'-TBDMS-type phosphoramidites requires a coupling cycle time of approximately 4 minutes, a 60% reduction compared to the approximately 10-minute cycle time required for conventional 3'→5' RNA synthesis using 2'-O-TBDMS phosphoramidites [1]. This substantial time saving is achieved without compromising coupling efficiency or product purity.

Automated oligonucleotide synthesis Process efficiency Reverse RNA synthesis

Extended Oligonucleotide Length Capability: Synthesis of 100–200-mers Enabled by Reverse-Direction Amidites

The high coupling efficiency and purity profile of reverse-direction phosphoramidites (including 3'-TBDMS-ibu-rG) enables the synthesis of RNA oligonucleotides in the 100-mer to 200-mer range [1]. In contrast, conventional RNA synthesis using 2'-O-TBDMS-protected amidites is typically limited to sequences shorter than 60 nucleotides due to cumulative steric hindrance and lower per-step yields [2].

Long RNA synthesis Oligonucleotide manufacturing siRNA and gRNA production

High Purity Specification: ≥98.0% Purity by HPLC, ≥99% 31P NMR Purity for Reverse Amidites

Commercial lots of 3'-TBDMS-ibu-rG Phosphoramidite are specified at ≥98.0% purity by HPLC [1]. More broadly, the class of reverse RNA phosphoramidites to which this compound belongs has been demonstrated to exhibit 31P NMR purity greater than 99.5% and HPLC purity greater than 98% in patent disclosures, correlating with the near-complete absence of M+1 impurities in final oligonucleotide products [2].

Phosphoramidite quality control Oligonucleotide purity Procurement specification

Isobutyryl (iBu) Base Protection: Defined Stability Profile Under Standard Deprotection Conditions

The N2-isobutyryl (iBu) protecting group on the guanine base of 3'-TBDMS-ibu-rG exhibits intermediate stability under ammonia-based deprotection conditions. A study evaluating cleavage rates of exocyclic amine protecting groups determined that iBu is retained under mild conditions that rapidly cleave faster-deprotecting groups such as PAC and tBPAC, yet is fully removed under standard ammonia deprotection protocols [1]. This profile contrasts with N-acetyl guanine, which is significantly more base-labile and may lead to premature deprotection during synthesis, and with N-benzoyl guanine, which is more stable but requires harsher, longer deprotection [2].

Base protecting groups Oligonucleotide deprotection RNA synthesis chemistry

Ambient Temperature Shipping Stability: Validated for Routine Procurement Logistics

According to vendor stability data, 3'-TBDMS-ibu-rG Phosphoramidite is stable at ambient temperature for several days during ordinary shipping and customs transit [1]. Long-term storage recommendations are powder at -20°C for 3 years or 4°C for 2 years, with solutions at -80°C stable for 6 months and -20°C for 1 month under nitrogen . This shipping stability profile is comparable to other high-quality RNA phosphoramidites but may be superior to some acid-labile protecting group analogs (e.g., ACE-protected amidites) which require strict cold-chain handling.

Supply chain logistics Phosphoramidite stability Procurement planning

Optimal Application Scenarios for 3'-TBDMS-ibu-rG Phosphoramidite in RNA Synthesis and Procurement


Synthesis of Long RNA Oligonucleotides (100–200 mers) for Therapeutic and Structural Studies

The combination of >99% per-step coupling efficiency and reduced steric hindrance enabled by the 3'-TBDMS reverse-direction amidite configuration makes this compound the building block of choice for synthesizing long RNA sequences in the 100–200-mer range [1]. This is directly applicable to the production of CRISPR guide RNAs (gRNAs), long non-coding RNA structural probes, and mRNA research constructs where conventional 2'-O-TBDMS amidites fail due to cumulative yield loss [2].

High-Throughput Automated RNA Synthesis Requiring Maximized Instrument Utilization

The 60% reduction in coupling cycle time—from approximately 10 minutes to 4 minutes per cycle—translates into significantly increased synthesizer throughput [1]. For core facilities and CROs running multiple automated synthesizers, this time saving directly reduces cost per oligonucleotide and accelerates project turnaround, justifying the procurement of 3'-TBDMS-ibu-rG Phosphoramidite over slower 2'-TBDMS alternatives.

Synthesis of 3'-End Modified RNA Oligonucleotides for Bioconjugation and Diagnostics

The reverse-direction (5'→3') synthesis methodology for which 3'-TBDMS-ibu-rG is optimized enables the clean and efficient introduction of 3'-end modifications including fluorophores, quenchers, biotin, and other ligands [1]. The high purity and near-complete absence of M+1 impurities in the final product reduce or eliminate the need for extensive HPLC purification, a critical advantage when producing diagnostic probes or bioconjugates with tight purity specifications.

Therapeutic-Grade RNA Manufacturing Where Purity and Reproducibility Are Paramount

The high monomer purity specifications (≥98% HPLC, >99.5% 31P NMR for the reverse amidite class) and the defined stability profile of the isobutyryl base protection directly support the production of therapeutic-grade RNA oligonucleotides [1][2]. These quality attributes, validated in patent disclosures, minimize the risk of batch-to-batch variability and reduce the analytical burden associated with impurity profiling, making 3'-TBDMS-ibu-rG Phosphoramidite a preferred procurement choice for GMP-like research and early-stage therapeutic development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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